

Fmoc-L-Val-OH-d8 molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-L-Val-OH-d8

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In-Depth Technical Guide: Fmoc-L-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Valine-d8 (**Fmoc-L-Val-OH-d8**), a deuterated derivative of the proteinogenic amino acid valine, protected with the fluorenylmethoxycarbonyl (Fmoc) group. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in the fields of proteomics, structural biology, and drug discovery. This document details its molecular properties, applications, and a generalized protocol for its use in solid-phase peptide synthesis.

Core Molecular Data

The incorporation of deuterium atoms into the valine side chain results in a mass shift that is readily detectable by mass spectrometry, making it an excellent internal standard for quantitative proteomics. The following table summarizes the key molecular data for Fmoc-L-Valine-d8 and its non-deuterated counterpart for comparison.



Property	Fmoc-L-Val-OH-d8	Fmoc-L-Val-OH
Molecular Formula	(CD3)2CDCD(NH- Fmoc)COOH	C20H21NO4
Molecular Weight	347.43 g/mol [1][2][3][4]	339.39 g/mol [5][6]
Synonyms	N-(9- Fluorenylmethoxycarbonyl)-L- valine-2,3,4,4,4,5,5,5-d8, L- Valine-d8, N-Fmoc derivative[1][2]	Fmoc-L-valine[5]
Isotopic Purity	98 atom % D[1]	Not Applicable
Mass Shift	M+8[1]	Not Applicable

Applications in Research and Development

Fmoc-L-Valine-d8 is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a peptide sequence.[7] This labeling strategy is instrumental for a range of advanced analytical techniques.

Biomolecular NMR Spectroscopy: Deuterium-labeled amino acids are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex protein spectra and to probe the structure and dynamics of biomolecules.[8][9] The introduction of deuterium can reduce proton density, leading to sharper signals and allowing for the unambiguous assignment of resonances, which is particularly beneficial for larger proteins.[8][9]

Quantitative Proteomics: In mass spectrometry-based proteomics, peptides containing Fmoc-L-Valine-d8 serve as ideal internal standards for the accurate quantification of their non-deuterated analogues in complex biological samples. The known concentration of the spiked-in labeled peptide allows for precise determination of the absolute or relative abundance of the target peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)



The following is a generalized protocol for the incorporation of Fmoc-L-Valine-d8 into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific parameters may require optimization based on the peptide sequence and the resin used.

Materials:

- Fmoc-L-Valine-d8
- Appropriate solid support resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[5]
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF[1]
- Coupling reagents: e.g., HCTU, HATU, or HBTU[1][6]
- Base for coupling: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[6]
- Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
 (TIS))[5]
- Reaction vessel

Procedure:

- Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.[1]
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for a specified time (e.g., two treatments of 5-10 minutes each).[10] The resin is then thoroughly washed with DMF.
- Amino Acid Activation: In a separate vial, Fmoc-L-Valine-d8 (typically 3-5 equivalents relative
 to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HCTU, 3-5 equivalents)
 and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid group.
 [1]

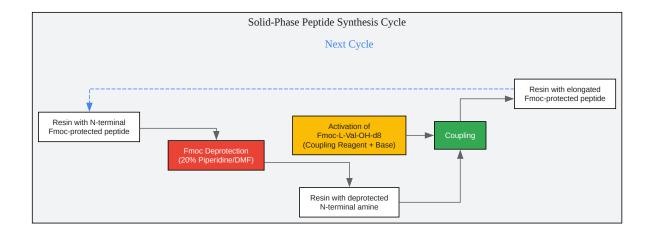


- Coupling: The activated Fmoc-L-Valine-d8 solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.[5]
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents.
- Repeat Cycle: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the
 resin, and the side-chain protecting groups are removed by treating the resin with a cleavage
 cocktail for 2-3 hours at room temperature.[5]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Visualization

The core process of incorporating Fmoc-L-Valine-d8 into a growing peptide chain follows the cyclical workflow of solid-phase peptide synthesis. The diagram below illustrates the key stages of a single coupling cycle.



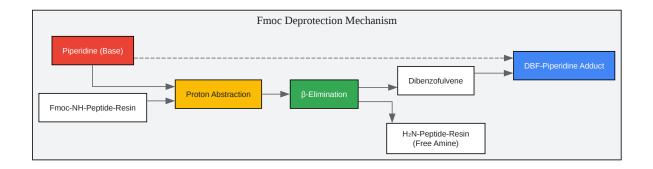


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Caption: A single cycle of Fmoc solid-phase peptide synthesis.

The mechanism of Fmoc deprotection is a critical step in this workflow. The base, typically piperidine, abstracts a proton from the fluorenyl ring system, leading to a β -elimination reaction that liberates the free amine of the peptide and dibenzofulvene, which is subsequently scavenged by the base.[11]





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Caption: The mechanism of Fmoc deprotection by piperidine.

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